molecular formula C13H16N2S B1279736 1-Benzyl-4-isothiocyanatopiperidine CAS No. 73733-72-9

1-Benzyl-4-isothiocyanatopiperidine

Cat. No.: B1279736
CAS No.: 73733-72-9
M. Wt: 232.35 g/mol
InChI Key: JFOUWVXAAZNJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-isothiocyanatopiperidine is a useful research compound. Its molecular formula is C13H16N2S and its molecular weight is 232.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

1-Benzyl-4-isothiocyanatopiperidine shows promising antimicrobial properties. Research has indicated its effectiveness against a range of bacteria and fungi, including Mycobacterium phlei and Bacillus subtilis. The compound's minimal bactericidal concentration indicates its potential as an antimicrobial agent in various applications (Eilert, Wolters, & Nahrstedt, 1981).

Antiviral Activity

Studies have shown that this compound derivatives exhibit significant antiviral activity. These derivatives have been found to be potent and selective inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase, demonstrating their potential in HIV treatment (Dollé et al., 2000).

Anticarcinogenic Potential

This compound has been studied for its potential anticarcinogenic properties. Research indicates that derivatives of this compound can inhibit cell proliferation and induce cell cycle arrest and apoptosis in cancer cells, suggesting a role in cancer prevention and therapy (Zhou et al., 2013).

Chemical Synthesis and Applications

The compound has been utilized in the synthesis of various derivatives, demonstrating its versatility in chemical synthesis. These derivatives have been explored for various biological activities, further expanding the scope of its applications (Costa, George, & Dominguez, 1992).

Enhanced Bioavailability and Stability

Research has been conducted on enhancing the solubility, stability, and bioavailability of this compound through the use of biodegradable nanoparticles. This approach addresses the challenges associated with its therapeutic application, making it more effective for biological applications (Uppal et al., 2018).

Future Directions

While specific future directions for 1-Benzyl-4-isothiocyanatopiperidine were not found, there are discussions on future directions for related compounds and fields. For instance, one study suggests bi-functional or multi-functional small molecules and nano-materials to deliver siRNAs as future directions for developing PD-1/PD-L1 inhibitors .

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-4-isothiocyanatopiperidine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.

Mode of Action

This compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, which is critical for memory and cognition.

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway . This pathway involves the synthesis of acetylcholine from choline and its subsequent release into the synaptic cleft. When AChE is inhibited, acetylcholine accumulates in the synaptic cleft, enhancing the transmission of nerve impulses.

Pharmacokinetics

The compound’s potency against ache suggests it may have good bioavailability .

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels in the brain, particularly in the cerebral cortex and hippocampus . This increase enhances cholinergic transmission, which is associated with improved memory and cognition. Therefore, this compound may have potential therapeutic applications in conditions characterized by cognitive impairment, such as Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

1-Benzyl-4-isothiocyanatopiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with glutathione S-transferase, an enzyme involved in detoxification processes. The isothiocyanate group of this compound can form covalent bonds with the thiol groups of cysteine residues in proteins, leading to enzyme inhibition or modification of protein function . This interaction can affect the enzyme’s activity and, consequently, the biochemical pathways it regulates.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can lead to the activation of signaling pathways such as the MAPK pathway, which is involved in cell proliferation and apoptosis . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The isothiocyanate group can react with nucleophilic sites on proteins, such as the amino groups of lysine residues or the thiol groups of cysteine residues . This reaction can lead to the formation of covalent adducts, resulting in enzyme inhibition or activation. Furthermore, this compound can influence gene expression by modifying transcription factors or other DNA-binding proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Additionally, prolonged exposure to the compound can result in adaptive cellular responses, such as the upregulation of antioxidant enzymes to counteract oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the induction of detoxification enzymes and the modulation of signaling pathways . At high doses, this compound can cause toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways. For example, this compound can inhibit the activity of glycolytic enzymes, leading to changes in glucose metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can accumulate in the mitochondria, where it can induce mitochondrial dysfunction and oxidative stress. The subcellular localization of the compound is crucial for understanding its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-benzyl-4-isothiocyanatopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c16-11-14-13-6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOUWVXAAZNJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N=C=S)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473171
Record name 1-benzyl-4-isothiocyanatopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73733-72-9
Record name 1-benzyl-4-isothiocyanatopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-isothiocyanatopiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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